molecular formula C25H23ClN4O5S B11375797 N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11375797
M. Wt: 527.0 g/mol
InChI Key: KVFIARYRSRIYOS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chlorophenyl group, a furan-2-ylmethyl group, a 3-methoxybenzyl group, and a methylsulfonyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

    Amidation: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine, such as 3-methoxybenzylamine, under dehydrating conditions.

    Sulfonylation: The methylsulfonyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base.

    Final Coupling: The furan-2-ylmethyl group can be attached via a coupling reaction using a suitable furan derivative and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and optimizing reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and methoxybenzyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and methoxybenzyl groups.

    Reduction Products: Reduced forms of the nitro or carbonyl groups.

    Substitution Products: Substituted derivatives at the chlorophenyl and pyrimidine rings.

Scientific Research Applications

N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, by binding to its targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H23ClN4O5S

Molecular Weight

527.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O5S/c1-34-20-6-3-5-17(13-20)15-30(16-21-7-4-12-35-21)22-14-27-25(36(2,32)33)29-23(22)24(31)28-19-10-8-18(26)9-11-19/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

KVFIARYRSRIYOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)Cl)S(=O)(=O)C

Origin of Product

United States

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